molecular formula C7H13ClO2S B2448716 (1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride CAS No. 1997557-08-0

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride

Cat. No.: B2448716
CAS No.: 1997557-08-0
M. Wt: 196.69
InChI Key: FRIBWIBGKZCOQI-PHDIDXHHSA-N
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Description

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride compound characterized by its cyclopropane ring and tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation. One common method involves the reaction of a tert-butyl-substituted cyclopropane with a sulfonyl chloride reagent under controlled conditions. The reaction may require the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by sulfonylation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other reduced forms using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Tert-butylcyclopropane-1-sulfonyl chloride: A diastereomer with different stereochemistry.

    (1S,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride: Another diastereomer with different stereochemistry.

    Cyclopropane-1-sulfonyl chloride: Lacks the tert-butyl group, leading to different reactivity and applications.

Uniqueness

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride is unique due to its specific stereochemistry, which can impart distinct reactivity and selectivity in chemical reactions

Properties

IUPAC Name

(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-7(2,3)5-4-6(5)11(8,9)10/h5-6H,4H2,1-3H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIBWIBGKZCOQI-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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